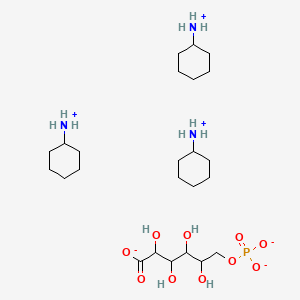

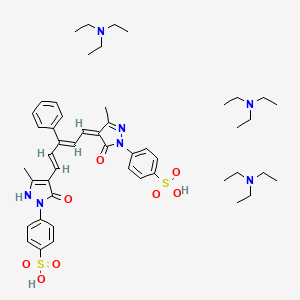

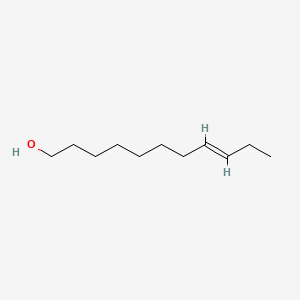

![molecular formula C28H44O5 B12287142 methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)

methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester ist eine komplexe organische Verbindung, die zur Klasse der Cholesterinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Ethoxycarbonylgruppe und einen Chol-6-en-24-carbonsäuremethylester-Rest umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester beinhaltet typischerweise die Veresterung von Cholesterinderivaten. Eine gängige Methode ist die Fischer-Veresterung, die die Reaktion einer Carbonsäure mit einem Alkohol in Gegenwart eines Mineralsäurekatalysators beinhaltet . Ein weiterer Ansatz ist die Umesterung von β-Ketoestern, die mit verschiedenen Katalysatoren selektiv umestert werden können .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Veresterungsprozesse umfassen, die effiziente Katalysatoren und optimierte Reaktionsbedingungen nutzen, um hohe Ausbeuten und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können mit geeigneten Reduktionsmitteln durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei die Ethoxycarbonylgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Mineralsäurekatalysatoren für die Veresterung, Wasserradikal-Kationen für die Oxidation und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten Umwandlungen zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen quartäre Ammoniumkationen ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung biologischer Prozesse und Interaktionen.

Wirkmechanismus

Der Wirkmechanismus von (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann verschiedene biochemische Prozesse modulieren, indem sie an Zielproteine oder Enzyme bindet und so deren Aktivität beeinflusst. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Wirkmechanismus

The mechanism of action of (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Cyclohexandicarbonsäurediisononylester: Diese Verbindung wird als Weichmacher verwendet und hat ähnliche Ester-funktionelle Gruppen.

Carboxymethylchitosan: Bekannt für seine biomedizinischen Anwendungen, teilt diese Verbindung einige strukturelle Ähnlichkeiten mit (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester.

Einzigartigkeit

Was (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-carbonsäuremethylester auszeichnet, ist sein einzigartiges Cholesteran-Grundgerüst und das Vorhandensein sowohl von Ethoxycarbonyl- als auch von Methylestergruppen. Diese strukturellen Merkmale verleihen ihm besondere chemische und biologische Eigenschaften und machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

IUPAC Name |

methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O5/c1-6-32-26(30)33-20-13-15-27(3)19(17-20)8-9-21-23-11-10-22(18(2)7-12-25(29)31-5)28(23,4)16-14-24(21)27/h8-9,18-24H,6-7,10-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIDCNYMFCDZHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

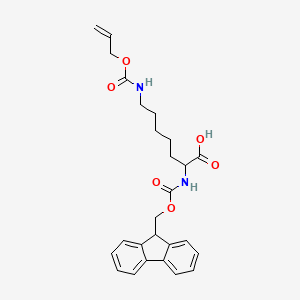

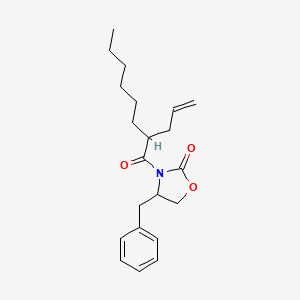

![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)

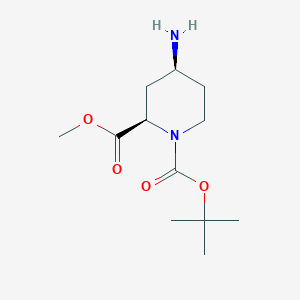

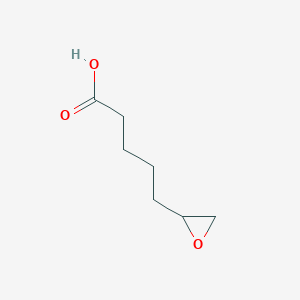

![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)

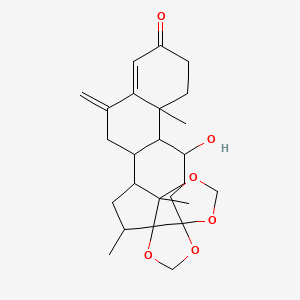

![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)